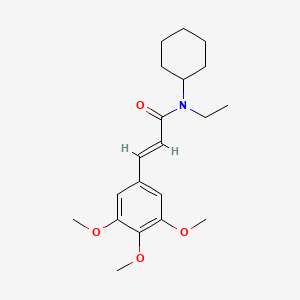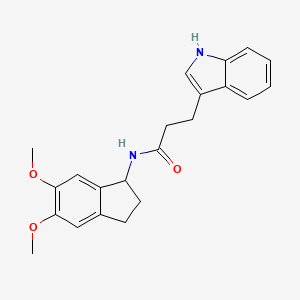
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its complex molecular structure, which includes an indene moiety, a dimethoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene moiety can be synthesized through cyclization reactions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amine precursors.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through condensation reactions between the carboxylic acid and amine groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity, including potential therapeutic effects.
Medicine: The compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and molecular structure
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-8-9-19(20(12-18)28-2)24-13-16(11-21(24)25)22(26)23-17-7-6-14-4-3-5-15(14)10-17/h6-10,12,16H,3-5,11,13H2,1-2H3,(H,23,26) |
InChI Key |
SWQHGBDQQUMURW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(CCC4)C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11012613.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11012623.png)


![1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11012636.png)
![4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11012644.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11012646.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11012652.png)
![Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11012653.png)

![N-(3-chloro-4-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012682.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11012689.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012692.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11012693.png)
